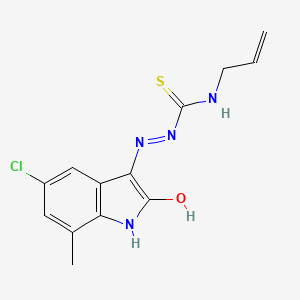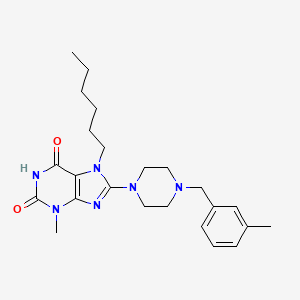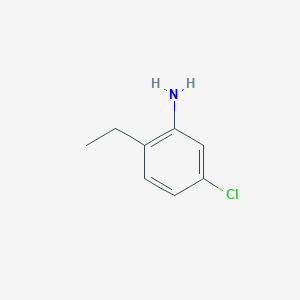
5-Chloro-2-ethylaniline
Descripción general
Descripción
5-Chloro-2-ethylaniline is a secondary aromatic amine . It is used in laboratory chemicals . The molecular weight of 5-Chloro-2-ethylaniline is 155.63 .
Synthesis Analysis
One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-ethylaniline is C8H10ClN . More details about the molecular structure can be found in the relevant papers .Chemical Reactions Analysis
The chemical reactions of 5-Chloro-2-ethylaniline are complex and can involve various processes such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . More details about the chemical reactions can be found in the relevant papers .Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Pharmaceutical Applications : 5-Chloro-2-ethylaniline has been used in the synthesis of pharmaceutical compounds. For instance, it's a key component in the synthesis of laquinimod, a drug in clinical trials for treating multiple sclerosis. This involves an aminolysis reaction and a mechanistic model involving proton transfer, highlighting its role in complex organic synthesis processes (Jansson et al., 2006).
Organic Synthesis Methods : Research has focused on the synthesis of various organic compounds utilizing 5-Chloro-2-ethylaniline. For example, the compound has been used in the synthesis of 3-chloro-2-oxo-butanoate, an intermediate in biologically active compounds like thiazole carboxylic acids (Yuanbiao et al., 2016).
Environmental Remediation : A study focusing on the degradation of herbicide acetochlor by a sulfate-reducing bacterium found that 5-Chloro-2-ethylaniline was one of the degradation products. This indicates its potential role in environmental remediation and the understanding of biodegradation pathways of pollutants (Liu et al., 2022).
Materials Science : In materials science, 5-Chloro-2-ethylaniline has been used in the study of polyanilines, particularly in understanding their pH sensitivity. This research has implications for the development of sensors and other electronic devices (Lindfors & Ivaska, 2002).
Chemical Reactions and Properties : Various studies have explored the chemical reactions and properties of compounds involving 5-Chloro-2-ethylaniline. For example, research into solubility and thermodynamic models for 2-Chloro-5-nitroaniline in various solvents contributes to our understanding of the behavior of related compounds in different environments (Xu & Wang, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that anilines, the class of compounds to which 5-chloro-2-ethylaniline belongs, often interact with various enzymes and receptors in biological systems .
Mode of Action
Anilines typically act by interacting with their targets, leading to changes in the function of these targets . The specific interactions and resulting changes caused by 5-Chloro-2-ethylaniline would depend on its specific targets.
Biochemical Pathways
It is known that anilines can be involved in various biochemical reactions, including those related to the synthesis of other compounds .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
Anilines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-ethylaniline. Factors such as pH, temperature, and the presence of other substances can affect how 5-Chloro-2-ethylaniline interacts with its targets and its overall effectiveness .
Propiedades
IUPAC Name |
5-chloro-2-ethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMFLLVURQXDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

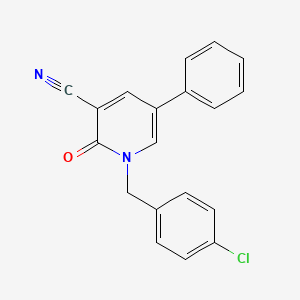
![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)
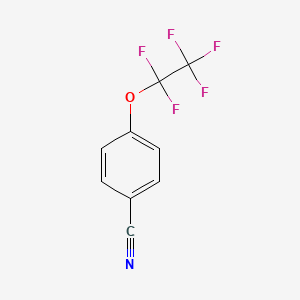
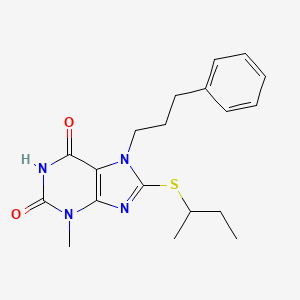
![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)
![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)
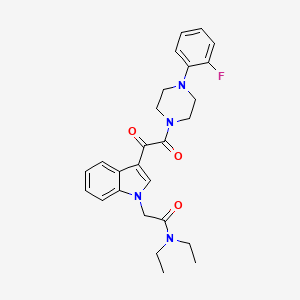

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)
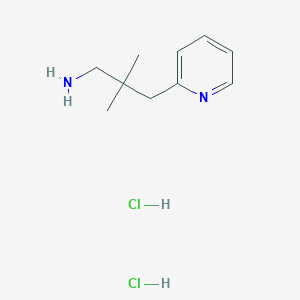
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)
